Methyl 3-[2-[2-oxo-2-(4-propylphenyl)ethyl]tetrazol-5-yl]propanoate
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Overview
Description
Methyl 3-[2-[2-oxo-2-(4-propylphenyl)ethyl]tetrazol-5-yl]propanoate is a complex organic compound featuring a tetrazole ring, a propanoate ester, and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[2-[2-oxo-2-(4-propylphenyl)ethyl]tetrazol-5-yl]propanoate typically involves multiple steps:
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Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile. For instance, 4-propylbenzyl cyanide can react with sodium azide in the presence of a suitable catalyst such as zinc chloride under reflux conditions to form the tetrazole ring.
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Esterification: : The resulting tetrazole derivative can be esterified using methanol and an acid catalyst like sulfuric acid to form the methyl ester.
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Final Coupling: : The final step involves coupling the tetrazole ester with a propanoate derivative under basic conditions, such as using sodium hydride in dimethylformamide (DMF), to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated esterification processes to scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl ring or the tetrazole moiety. Common oxidizing agents include potassium permanganate or chromium trioxide.
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Reduction: : Reduction reactions can target the carbonyl group in the propanoate ester. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
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Substitution: : The phenyl ring can undergo electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products
Oxidation: Oxidized derivatives of the phenyl ring or tetrazole.
Reduction: Reduced forms of the ester group, potentially forming alcohols.
Substitution: Nitro derivatives of the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, Methyl 3-[2-[2-oxo-2-(4-propylphenyl)ethyl]tetrazol-5-yl]propanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology
Biologically, this compound can be explored for its potential as a pharmacophore in drug design. The tetrazole ring is known for its bioisosteric properties, often used to replace carboxylic acids in drug molecules to enhance metabolic stability and bioavailability.
Medicine
In medicine, derivatives of this compound could be investigated for their potential therapeutic effects, such as anti-inflammatory or antimicrobial activities. The tetrazole moiety is particularly interesting for its role in enzyme inhibition and receptor binding.
Industry
Industrially, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism by which Methyl 3-[2-[2-oxo-2-(4-propylphenyl)ethyl]tetrazol-5-yl]propanoate exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The tetrazole ring can mimic the carboxylate group, allowing it to interact with biological targets similarly.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[2-[2-oxo-2-(4-methylphenyl)ethyl]tetrazol-5-yl]propanoate
- Methyl 3-[2-[2-oxo-2-(4-ethylphenyl)ethyl]tetrazol-5-yl]propanoate
- Methyl 3-[2-[2-oxo-2-(4-isopropylphenyl)ethyl]tetrazol-5-yl]propanoate
Uniqueness
Methyl 3-[2-[2-oxo-2-(4-propylphenyl)ethyl]tetrazol-5-yl]propanoate is unique due to the specific substitution on the phenyl ring, which can influence its chemical reactivity and biological activity. The propyl group may affect the compound’s lipophilicity and, consequently, its interaction with biological membranes and targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
methyl 3-[2-[2-oxo-2-(4-propylphenyl)ethyl]tetrazol-5-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-3-4-12-5-7-13(8-6-12)14(21)11-20-18-15(17-19-20)9-10-16(22)23-2/h5-8H,3-4,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWFZBLBVYXYNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)CN2N=C(N=N2)CCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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